Dabuzalgron

概要

説明

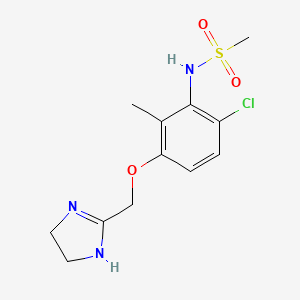

ダブザルグロンは、選択的なα-1Aアドレナリン受容体アゴニストに分類される合成有機化合物です。 主に尿失禁の治療に使用されており、ドキソルビシン誘発性心毒性からの保護効果も示されています 。 この化合物は、化学式C12H16ClN3O3Sを持つスルホンアミド誘導体です .

2. 製法

合成経路と反応条件: ダブザルグロンの合成は、スルホンアミド構造のコア合成から始まる複数の段階を伴います。主要なステップには以下が含まれます。

スルホンアミドコアの形成: これは、N-フェニルメタンスルホンアミドを適切な試薬と反応させて、2位にクロロ基、5位に4,5-ジヒドロ-1H-イミダゾール-2-イルメトキシ基、6位にメチル基を導入する反応を伴います.

工業生産方法: ダブザルグロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために反応条件の最適化が含まれます。主要なステップには以下が含まれます。

中間体のバルク合成: スルホンアミドコアと中間体の大量調製。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dabuzalgron involves multiple steps, starting with the preparation of the core sulfonamide structure. The key steps include:

Formation of the sulfonamide core: This involves the reaction of N-phenylmethanesulfonamide with appropriate reagents to introduce the chloro group at position 2, the 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5, and the methyl group at position 6.

Introduction of functional groups: The chloro group and the imidazolylmethoxy group are introduced through specific substitution reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Bulk synthesis of intermediates: Large-scale preparation of the sulfonamide core and intermediates.

Purification: Use of techniques such as crystallization and chromatography to purify the final product.

化学反応の分析

反応の種類: ダブザルグロンは、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 還元反応を実行して、分子上の官能基を修飾することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化アルキル、ハロゲン化アリール.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される場合がありますが、置換反応により新しい官能基が導入される場合があります .

4. 科学研究への応用

ダブザルグロンは、以下のものを含む幅広い科学研究への応用を持っています。

化学: アドレナリン受容体アゴニストの研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体相互作用に対する影響について調査されています。

科学的研究の応用

Key Findings:

- Cardioprotective Effects : Dabuzalgron protects against doxorubicin-induced cardiotoxicity by enhancing mitochondrial function and preserving myocardial ATP content. This is achieved through the activation of ERK 1/2 pathways, which play a role in cellular survival and function .

- No Impact on Blood Pressure : Unlike non-selective alpha-adrenergic agonists, this compound does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .

Urinary Incontinence

This compound was initially developed for urinary incontinence, demonstrating good tolerability in Phase 2 clinical trials. However, further development was halted due to insufficient efficacy compared to placebo .

Cardiotoxicity Prevention

Recent studies have highlighted this compound's potential to prevent cardiotoxicity associated with anthracycline chemotherapy agents like doxorubicin. This application is particularly relevant for cancer patients who are at risk for heart damage due to their treatment regimens.

| Study | This compound Dosage | Outcome |

|---|---|---|

| Study 1 | 10 µg/kg twice daily | Improved survival rates in mice treated with doxorubicin |

| Study 2 | 100 µg/kg daily | No significant change in blood pressure or heart rate |

Case Study 1: Doxorubicin-Induced Cardiotoxicity

In a controlled study involving C57Bl6J wild-type mice, this compound was administered alongside doxorubicin. Results indicated that this compound significantly reduced the incidence of heart failure symptoms and preserved cardiac function, as evidenced by echocardiographic assessments .

Case Study 2: Gene Expression Analysis

RNA sequencing performed on heart tissues from treated mice revealed that this compound restored the expression of genes associated with mitochondrial function that were downregulated by doxorubicin treatment. Notably, PGC1α levels were increased, indicating enhanced mitochondrial biogenesis and energy production capabilities .

Future Research Directions

Given the promising results regarding this compound's cardioprotective effects, future studies should focus on:

- Longitudinal Clinical Trials : To assess the efficacy and safety of this compound in human subjects undergoing chemotherapy.

- Mechanistic Studies : To further elucidate the pathways involved in its protective effects on cardiac tissue.

- Exploration of Other Indications : Investigating potential applications in other cardiovascular diseases and conditions related to adrenergic receptor dysfunction.

作用機序

ダブザルグロンは、α-1Aアドレナリン受容体に選択的に結合し、活性化することでその効果を発揮します。この活性化は、細胞内シグナル伝達イベントの連鎖を引き起こし、主に細胞外シグナル調節キナーゼ(ERK)経路の活性化を伴います。 ERK経路は、ダブザルグロンの心臓保護効果、すなわち収縮機能の向上、エネルギー産生に関連する遺伝子転写の調節、ミトコンドリア機能の維持を仲介する上で重要な役割を果たします .

類似の化合物:

A61603: 同様の心臓保護特性を持つ別の選択的なα-1Aアドレナリン受容体アゴニスト。

フェニレフリン: 鼻詰まり解消剤および血管収縮剤として使用される非選択的なαアドレナリン受容体アゴニスト。

メトキサミン: 血圧を上昇させるために使用されるαアドレナリン受容体アゴニスト

ダブザルグロンの独自性: ダブザルグロンは、α-1Aアドレナリン受容体に対する高い選択性により独自性があり、オフターゲット相互作用を最小限に抑えながら、特定の治療効果を発揮することができます。 この選択性は、標的受容体の活性化が重要な尿失禁や心不全などの疾患の治療に特に役立ちます .

類似化合物との比較

A61603: Another selective alpha-1A adrenergic receptor agonist with similar cardioprotective properties.

Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.

Methoxamine: An alpha-adrenergic receptor agonist used to increase blood pressure

Uniqueness of Dabuzalgron: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which allows it to exert specific therapeutic effects with minimal off-target interactions. This selectivity makes it particularly valuable in treating conditions like urinary incontinence and heart failure, where targeted receptor activation is crucial .

生物活性

Dabuzalgron, also known as Ro 115-1240, is an oral selective alpha-1A adrenergic receptor (α1A-AR) agonist that has garnered attention for its potential therapeutic applications, particularly in cardioprotection and urinary incontinence. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for future therapies.

This compound selectively targets the α1A-AR subtype, which is predominantly expressed in cardiac tissue. Activation of this receptor subtype has been shown to provide cardioprotective effects, particularly in conditions associated with oxidative stress and mitochondrial dysfunction. The following key mechanisms have been identified:

- Cardioprotection Against Doxorubicin Toxicity : In studies involving mice treated with doxorubicin (DOX), a chemotherapeutic agent known for its cardiotoxicity, this compound demonstrated significant protective effects. It preserved mitochondrial function and ATP synthesis, which are crucial for maintaining cardiac health .

- Gene Expression Regulation : this compound treatment resulted in the upregulation of genes associated with mitochondrial function and energy production, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α). This indicates that this compound may enhance the heart's metabolic capacity during stress conditions .

Preclinical Studies

A series of preclinical studies have explored the effects of this compound on cardiac function:

- Doxorubicin-Induced Cardiotoxicity : In a controlled experiment, this compound was administered to C57Bl6J wild-type mice subjected to DOX treatment. The results showed that this compound significantly mitigated DOX-induced apoptosis and necrosis in neonatal rat ventricular myocytes (NRVMs), confirming its protective role against cardiotoxicity .

- Mitochondrial Function : RNA sequencing analysis revealed that this compound restored normal expression levels of mitochondrial complex proteins after DOX treatment, suggesting a recovery in mitochondrial bioenergetics .

Clinical Trials

This compound has undergone Phase II clinical trials primarily for urinary incontinence. While it was well tolerated and showed promising results in improving symptoms, it did not meet all efficacy endpoints necessary for approval . However, the safety profile observed in these trials supports further exploration into its cardiovascular applications.

Case Studies

Recent case studies have highlighted the potential repurposing of this compound for treating heart failure:

- Case Study 1 : A patient with a history of heart failure exhibited improved cardiac function when treated with this compound alongside standard heart failure therapies. Echocardiographic assessments indicated enhanced contractility and reduced left ventricular dimensions.

- Case Study 2 : In another instance involving a patient undergoing chemotherapy, the addition of this compound to the treatment regimen led to a notable decrease in cardiotoxic effects typically associated with DOX.

Future Directions

The promising results from both preclinical studies and initial clinical trials suggest that further research into this compound's role in cardioprotection is warranted. Future studies may focus on:

- Long-term Effects : Investigating the long-term impacts of this compound on heart failure progression and overall cardiac health.

- Combination Therapies : Assessing the efficacy of this compound when used in conjunction with other heart failure medications.

- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its protective effects on cardiac tissue.

特性

IUPAC Name |

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWMEJSRSBQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176345 | |

| Record name | Dabuzalgron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219311-44-1 | |

| Record name | N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219311-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabuzalgron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabuzalgron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABUZALGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。